3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid
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Overview
Description
3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid is an organic compound characterized by the presence of a difluorophenyl group attached to a hydroxypropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable reagent to introduce the hydroxypropanoic acid moiety. One common method is the aldol condensation reaction, followed by reduction and hydrolysis steps to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pH, and the use of catalysts to facilitate the reaction. The process may also involve purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride (FeCl3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with the synthesis of prostaglandins, thereby exhibiting anti-inflammatory properties .
Comparison with Similar Compounds
Similar Compounds
- 3-(2,4-Difluorophenyl)propionic acid
- 2,4-Difluorophenylboronic acid
- 2,4-Difluorophenylacetic acid
Uniqueness
3-(2,4-Difluorophenyl)-2-hydroxypropanoic acid is unique due to the presence of both a difluorophenyl group and a hydroxypropanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C9H8F2O3 |
---|---|
Molecular Weight |
202.15 g/mol |
IUPAC Name |
3-(2,4-difluorophenyl)-2-hydroxypropanoic acid |
InChI |
InChI=1S/C9H8F2O3/c10-6-2-1-5(7(11)4-6)3-8(12)9(13)14/h1-2,4,8,12H,3H2,(H,13,14) |
InChI Key |
FLURJCWDENSNTA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)CC(C(=O)O)O |
Origin of Product |
United States |
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